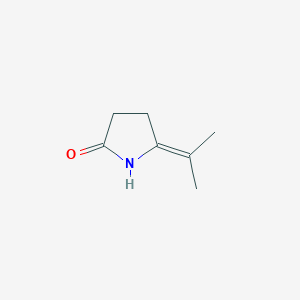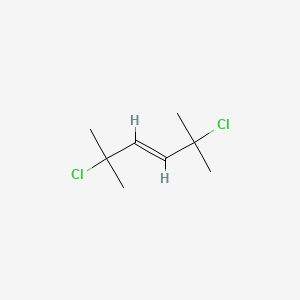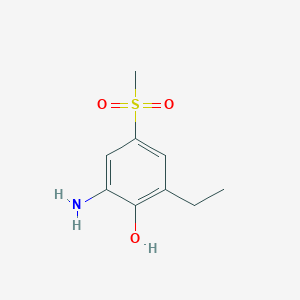![molecular formula C9H12O2 B13809407 Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)- CAS No. 52962-99-9](/img/structure/B13809407.png)
Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Syn-methoxymethylnorborn-5-en-2-one typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the norbornene core .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
7-Syn-methoxymethylnorborn-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Syn-methoxymethylnorborn-5-en-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Syn-methoxymethylnorborn-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors . The methoxymethyl group and the ketone functionality play crucial roles in its binding affinity and reactivity . The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Syn-methoxymethylnorborn-5-en-2-one is unique due to its specific substitution pattern on the norbornene core, which imparts distinct chemical and biological properties . Its methoxymethyl group at the 7-position and the ketone at the 2-position make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
52962-99-9 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
7-(methoxymethyl)bicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C9H12O2/c1-11-5-8-6-2-3-7(8)9(10)4-6/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
FAQMUJPTADIXNH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C2CC(=O)C1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



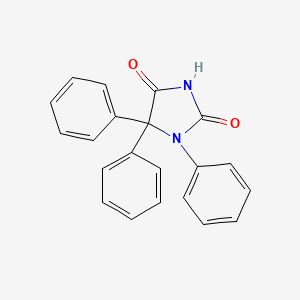
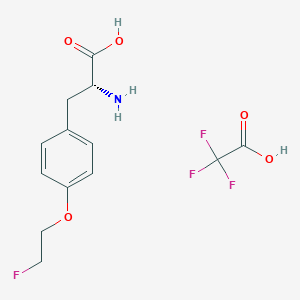

![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
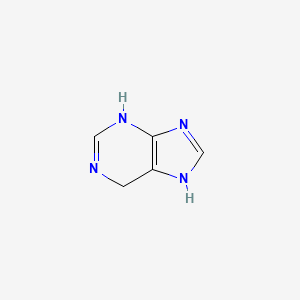

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
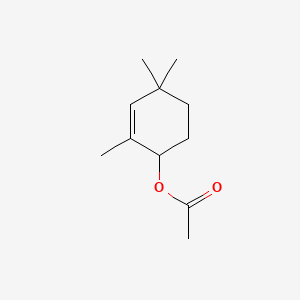
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
